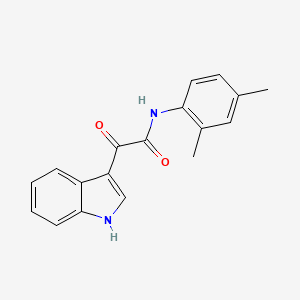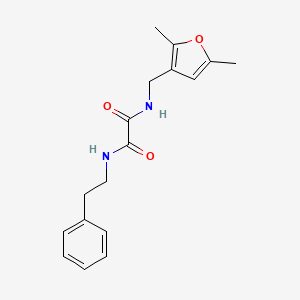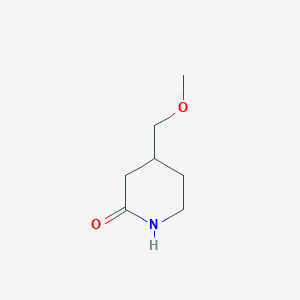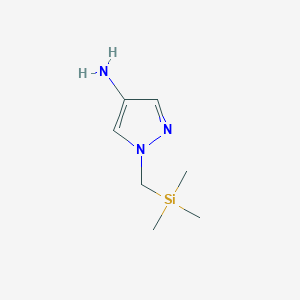
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, commonly known as DIMPI, is a synthetic compound that has been gaining significant attention in the field of scientific research. This molecule is a derivative of indole-2-carboxylic acid and has been shown to possess a range of biological activities such as anti-inflammatory, anti-tumor, and anti-bacterial properties.
Scientific Research Applications
Cognitive Function Enhancement
Research on compounds structurally similar to N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide, such as N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384), has shown potential in enhancing cognitive functions. DM-9384 was studied for its effects on learning and memory in rats across various experimental models, demonstrating an ability to improve amnesia induced by electroconvulsive shock or scopolamine, suggesting a potential application in cognitive disorders or memory enhancement (Sakurai et al., 1989).
Chemical Synthesis and Structural Analysis
The synthesis and structural analysis of similar compounds offer insights into chemical behaviors and potential applications in material science or pharmaceutical development. For instance, research on the crystal structure of related capsaicinoids and the spectroscopic investigation of N-(2,4-dimethylphenyl)-2,2-dichloroacetamide derivatives reveal details about molecular conformation and electronic interactions, which are crucial for designing molecules with desired properties and activities (Park et al., 1995); (Arjunan et al., 2012).
Antifungal and Antimicrobial Agents
Compounds within the same chemical family have been evaluated for their antimicrobial properties, highlighting the broader potential of this compound in pharmaceutical applications. For example, 2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives exhibited promising antibacterial and antifungal activities, suggesting the chemical's utility in developing new antimicrobial agents (Debnath & Ganguly, 2015).
Environmental and Agricultural Applications
Research on N-derivatives of related phenoxyacetamide compounds as potential pesticides indicates the environmental and agricultural applications of compounds similar to this compound. These studies explore the efficacy of such compounds in controlling pests and weeds, thereby contributing to sustainable agricultural practices (Olszewska et al., 2011).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-11-7-8-15(12(2)9-11)20-18(22)17(21)14-10-19-16-6-4-3-5-13(14)16/h3-10,19H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGNFCJYUTUTBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)C2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(Cyclopropanesulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2863781.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[5-({[(2,5-dimethoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2863782.png)
![N-[(2-methyl-1H-indol-5-yl)methyl]-3,3-diphenylpropanamide](/img/structure/B2863786.png)
![3-[(2-Methylbutan-2-yl)oxy]azetidine](/img/structure/B2863787.png)


![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2863792.png)
![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2863793.png)
![3-Cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B2863795.png)
![(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-3-yl)(4-(3-(trifluoromethyl)benzoyl)piperazin-1-yl)methanone](/img/structure/B2863796.png)

